molecular formula C23H21N3O2 B2702132 1-Benzhydryl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1170085-64-9

1-Benzhydryl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No.: B2702132
CAS No.: 1170085-64-9
M. Wt: 371.44
InChI Key: JFJFLTTUJFHXSR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic and spectrometric techniques. Unfortunately, specific details about the molecular structure of “1-Benzhydryl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea” are not available in the literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its form, molecular weight, and solubility. Unfortunately, specific details about the physical and chemical properties of “this compound” are not available in the literature .

Scientific Research Applications

Synthesis and Biological Evaluation

A series of novel compounds with primaquine and substituted benzene moieties bridged by urea or bis-urea functionalities were designed and synthesized. These compounds showed significant antiproliferative screening in vitro against various cancer cell lines, with certain derivatives exhibiting strong activity against breast carcinoma MCF-7 cell line. The study highlights the potential of these compounds as leads in the development of breast carcinoma drugs. Additionally, urea derivatives demonstrated high antioxidant activity in DPPH assay, indicating their potential as antioxidant agents (Perković et al., 2016).

Development and Optimization of Synthesis Methods

Research into the optimization of synthesis methods for similar compounds, such as (S)-3-(5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-yl)benzonitrile, a potassium-channel opener, highlights the importance of reaction conditions for yield improvement and impurity control. This work underscores the critical role of precise synthesis methods in the development of pharmaceuticals (Hopes et al., 2006).

Migratory Ring Expansion and Medium-Ring Nitrogen Heterocycles

A study demonstrated the migratory ring expansion of metalated ureas to synthesize medium-ring nitrogen heterocycles, showcasing an efficient synthesis method for otherwise challenging-to-obtain molecular structures. This research offers a pathway to rapidly increase molecular complexity in the synthesis of benzodiazepines and benzodiazocines, among others (Hall et al., 2016).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. While the mechanism of action for “1-Benzhydryl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea” is not specified, similar compounds have been found to exhibit a variety of biological activities .

Future Directions

The future directions for research on “1-Benzhydryl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety profile and potential biological activities could be investigated .

Properties

IUPAC Name

1-benzhydryl-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c27-21-14-11-18-15-19(12-13-20(18)25-21)24-23(28)26-22(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,12-13,15,22H,11,14H2,(H,25,27)(H2,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJFLTTUJFHXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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